molecular formula C11H19Br B14577196 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane CAS No. 61314-60-1

2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane

Cat. No.: B14577196
CAS No.: 61314-60-1
M. Wt: 231.17 g/mol
InChI Key: AWCZOUWTWJRVCV-UHFFFAOYSA-N
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Description

2-Bromo-1,3,3,6-tetramethylbicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom and four methyl groups attached to a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane typically involves the bromination of 1,3,3,6-tetramethylbicyclo[2.2.1]heptane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) are used to induce elimination.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products include various substituted bicycloheptanes depending on the nucleophile used.

    Elimination: Alkenes are the primary products.

    Oxidation and Reduction: The products vary based on the specific oxidizing or reducing agents used.

Scientific Research Applications

2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.

    Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the bicyclic structure. The bromine atom can act as a leaving group in substitution reactions, while the bicyclic framework provides rigidity and stability to the molecule. The compound’s reactivity is influenced by the steric and electronic effects of the methyl groups and the bicyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,5,6-tetramethylbenzene
  • 6,6-Dibromo-1,3,3-trimethylbicyclo[2.2.2]octane-2,5-dione

Uniqueness

2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane is unique due to its specific arrangement of methyl groups and the presence of a bromine atom on a bicyclic heptane framework. This structure imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The rigidity and stability of the bicyclic structure, combined with the reactivity of the bromine atom, make it a valuable compound in various chemical applications.

Properties

CAS No.

61314-60-1

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

2-bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Br/c1-7-5-8-6-11(7,4)9(12)10(8,2)3/h7-9H,5-6H2,1-4H3

InChI Key

AWCZOUWTWJRVCV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1(C(C2(C)C)Br)C

Origin of Product

United States

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